5-Acetyl-1,3-di-tert-butylbicyclo[2.1.0]pentan-2-one
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Overview
Description
5-Acetyl-1,3-di-tert-butylbicyclo[210]pentan-2-one is a chemical compound known for its unique bicyclic structure This compound is part of the bicyclo[210]pentane family, which is characterized by a highly strained yet remarkably stable cage-like structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-1,3-di-tert-butylbicyclo[210]pentan-2-one typically involves multiple steps, starting from simpler precursors One common method involves the cyclization of appropriate precursors under specific conditions to form the bicyclic core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-1,3-di-tert-butylbicyclo[2.1.0]pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The tert-butyl and acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
5-Acetyl-1,3-di-tert-butylbicyclo[2.1.0]pentan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying strained ring systems.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-Acetyl-1,3-di-tert-butylbicyclo[2.1.0]pentan-2-one involves its interaction with molecular targets through its functional groups. The acetyl group can participate in nucleophilic addition reactions, while the tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity. The bicyclic structure also contributes to its unique chemical behavior, potentially affecting molecular pathways and interactions.
Comparison with Similar Compounds
Similar Compounds
- Tricyclo[2.1.0.02,5]pentane : Another strained ring system with applications in organic synthesis.
- 1,3-Di-tert-butylbicyclo[1.1.1]pentane : Similar in structure but lacks the acetyl group, leading to different reactivity and applications.
Bicyclo[1.1.1]pentane: Known for its highly strained structure and use in materials science.
Uniqueness
5-Acetyl-1,3-di-tert-butylbicyclo[2.1.0]pentan-2-one stands out due to the presence of both acetyl and tert-butyl groups, which impart unique chemical properties and potential applications. Its combination of stability and reactivity makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
64821-72-3 |
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Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
5-acetyl-1,3-ditert-butylbicyclo[2.1.0]pentan-2-one |
InChI |
InChI=1S/C15H24O2/c1-8(16)9-10-11(13(2,3)4)12(17)15(9,10)14(5,6)7/h9-11H,1-7H3 |
InChI Key |
VVRVPUKKHOOOPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C2C1(C(=O)C2C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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